molecular formula C22H19N3O6 B11685163 N,N'-bis(2-methoxyphenyl)-5-nitroisophthalamide

N,N'-bis(2-methoxyphenyl)-5-nitroisophthalamide

Cat. No.: B11685163
M. Wt: 421.4 g/mol
InChI Key: GRGSGYNKTNBFLR-UHFFFAOYSA-N
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Description

N1,N3-BIS(2-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two methoxyphenyl groups and a nitrobenzene core, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(2-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Amidation: The formation of the dicarboxamide structure is accomplished by reacting the nitrobenzene derivative with 2-methoxyaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of N1,N3-BIS(2-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(2-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

    Reduction: Formation of N1,N3-BIS(2-AMINOPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

N1,N3-BIS(2-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1,N3-BIS(2-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and function.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N1,N3-BIS(2-METHOXYPHENYL)MALONAMIDE: A structurally similar compound with different functional groups.

    5-AMINO-N1,N3-BIS(2-METHOXYPHENYL)BENZENE-1,3-DICARBOXAMIDE: Another related compound with an amino group instead of a nitro group.

Uniqueness

N1,N3-BIS(2-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19N3O6

Molecular Weight

421.4 g/mol

IUPAC Name

1-N,3-N-bis(2-methoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C22H19N3O6/c1-30-19-9-5-3-7-17(19)23-21(26)14-11-15(13-16(12-14)25(28)29)22(27)24-18-8-4-6-10-20(18)31-2/h3-13H,1-2H3,(H,23,26)(H,24,27)

InChI Key

GRGSGYNKTNBFLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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